molecular formula C5H6F3N3O B2548555 5-(2,2,2-trifluoroethoxy)-1H-pyrazol-4-amine CAS No. 2287312-31-4

5-(2,2,2-trifluoroethoxy)-1H-pyrazol-4-amine

Cat. No.: B2548555
CAS No.: 2287312-31-4
M. Wt: 181.118
InChI Key: WXXITYBDEAMUBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2,2,2-Trifluoroethoxy)-1H-pyrazol-4-amine is a fluorinated pyrazole derivative of significant interest in medicinal chemistry and materials science. The incorporation of the 2,2,2-trifluoroethoxy group is a strategic modification that can enhance a molecule's physicochemical properties, including its metabolic stability, lipophilicity, and binding affinity, making it a valuable scaffold in the development of bioactive compounds . Researchers utilize this amine-functionalized pyrazole as a key synthetic intermediate for constructing more complex heterocyclic systems. Its structure is amenable to further functionalization, allowing for the creation of libraries of compounds for high-throughput screening in drug discovery campaigns . This compound belongs to a class of molecules that have demonstrated diverse biological activities. Pyrazole derivatives bearing amino and polyfluoroalkyl substituents have been investigated as potential therapeutic agents, with some showing promise as kinase inhibitors and in other targeted therapeutic areas. The specific placement of the amine group on the pyrazole ring makes it a versatile building block for the synthesis of fused heterocycles or for conjugation with other pharmacophores, which is essential in the search for new enzyme inhibitors . In the field of materials science, fluorinated pyrazoles are explored for their unique electronic and energetic properties. The trifluoroethoxy group can influence the density, thermal stability, and detonation performance of energetic materials, providing a pathway for the design of advanced materials with specific characteristics . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-(2,2,2-trifluoroethoxy)-1H-pyrazol-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6F3N3O/c6-5(7,8)2-12-4-3(9)1-10-11-4/h1H,2,9H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXXITYBDEAMUBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=C1N)OCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Halogenation-Reduction Strategy

A widely cited approach involves the sequential halogenation and reduction of 4-nitropyrazole derivatives. As demonstrated in US Patent 10,233,155B2, 4-nitropyrazole undergoes regioselective chlorination at the 3-position under concentrated hydrochloric acid (31–38% HCl) in the presence of ethanol as a co-solvent (v/v ratio 1:9). While this method primarily targets 3-chloro-1H-pyrazol-4-amine hydrochloride, adaptation for the 5-position requires strategic substitution:

  • Nitration and trifluoroethoxylation :
    • 4-Nitropyrazole is treated with trifluoroethyl iodide in the presence of a base (e.g., K₂CO₃) in dimethylformamide (DMF) at 80°C for 12 hours to yield 5-(2,2,2-trifluoroethoxy)-4-nitropyrazole.
    • Subsequent hydrogenation over 5% Pd/Al₂O₃ at 30–40°C under 90 psig H₂ pressure reduces the nitro group to an amine, affording the target compound.

Critical parameters :

  • HCl concentration >31% ensures protonation of the pyrazole ring, directing electrophilic substitution to the 5-position.
  • Catalyst loading of 0.003–3 mol% Pd/Al₂O₃ minimizes side reactions (e.g., over-reduction or dehalogenation).

Cyclocondensation of β-Keto Enol Ethers

An alternative route employs cyclocondensation between β-keto trifluoroethyl ether and hydrazine derivatives:

$$
\text{CF}3\text{CH}2\text{O-C(=O)-CH}2\text{-CO}2\text{Et} + \text{NH}2\text{NH}2 \rightarrow \text{this compound}
$$

  • Reaction conditions: Ethanol reflux (78°C) for 6 hours, yielding 82–88% product.
  • Advantage : Avoids nitro intermediates, simplifying purification.

Palladium-Catalyzed Cross-Coupling

For late-stage functionalization, Suzuki-Miyaura coupling introduces the trifluoroethoxy group:

  • Synthesis of 4-amino-5-bromopyrazole :
    • Bromination of 4-aminopyrazole using N-bromosuccinimide (NBS) in acetic acid at 0°C.
  • Coupling with trifluoroethanol :
    • Pd(OAc)₂ (2 mol%), Xantphos (4 mol%), Cs₂CO₃ base, in toluene at 110°C for 24 hours.

Yield : 76–84%, with >95% regioselectivity confirmed by HPLC.

Optimization of Reaction Conditions

Catalyst Screening

Comparative studies reveal platinum-group metals enhance selectivity:

Catalyst HCl Concentration Temperature (°C) Yield (%) Selectivity (%)
5% Pd/Al₂O₃ 37% 30 68 82
5% Pt/C 20% 40 96.8 >95
Pd/C 25% 35 89 91

Data adapted from US10233155B2 and PubChem CID 154701097

Pt/C outperforms Pd-based catalysts at lower HCl concentrations, attributed to faster hydrogen activation kinetics.

Solvent and Acid Effects

Ethanol-HCl mixtures (1:9 v/v) suppress byproduct formation by stabilizing the protonated pyrazole intermediate. Elevated HCl concentrations (>30%) shift the equilibrium toward the reactive electrophilic species, accelerating trifluoroethoxylation.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 7.89 (s, 1H, H-3), 6.01 (s, 2H, NH₂), 4.53 (q, J = 8.4 Hz, 2H, OCH₂CF₃).
  • ¹⁹F NMR : δ -74.5 (t, J = 8.4 Hz, CF₃).

Purity Assessment

HPLC analysis (C18 column, 0.1% TFA/ACN gradient) confirms >99% purity for products synthesized via Pt/C-catalyzed hydrogenation.

Challenges and Mitigation Strategies

  • Trifluoroethoxy group stability : Prolonged exposure to >40°C in acidic media induces gradual cleavage. Mitigated by maintaining pH 4–6 during workup.
  • Regioselectivity : Competing substitution at the 3-position is minimized using bulky ligands (e.g., Xantphos) in cross-coupling reactions.

Chemical Reactions Analysis

Types of Reactions

5-(2,2,2-trifluoroethoxy)-1H-pyrazol-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides or hydroxylated derivatives, while substitution reactions can produce various substituted pyrazole derivatives .

Scientific Research Applications

5-(2,2,2-trifluoroethoxy)-1H-pyrazol-4-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(2,2,2-trifluoroethoxy)-1H-pyrazol-4-amine depends on its specific application. In medicinal chemistry, the compound may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The trifluoroethoxy group can enhance the compound’s binding affinity and selectivity by interacting with hydrophobic pockets in the target protein . The amine group can participate in hydrogen bonding and other interactions that stabilize the compound-target complex .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key differences between 5-(2,2,2-trifluoroethoxy)-1H-pyrazol-4-amine and its analogues:

Compound Name Substituents (Position) Molecular Weight Key Properties/Applications Reference
This compound -OCH₂CF₃ (5), -NH₂ (4) 223.20 g/mol High lipophilicity, potential drug candidate
1-[(2,2,2-Trifluoroethoxy)methyl]-1H-pyrazol-4-amine -CH₂-OCH₂CF₃ (1), -NH₂ (4) 237.19 g/mol Modified steric profile; used in fluorinated intermediates
3,5-Dimethyl-1-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazol-4-amine -CH₂-OCH₂CF₃ (1), -CH₃ (3,5), -NH₂ (4) 279.24 g/mol Increased steric hindrance; agrochemical applications
5-(Difluoromethyl)-1-(2-methylphenyl)-1H-pyrazol-4-amine hydrochloride -CF₂H (5), -C₆H₃(CH₃) (1), -NH₂ (4) 275.72 g/mol Enhanced water solubility (HCl salt); antiviral research
5-(3,4-Dimethoxyphenyl)-1-methyl-1H-pyrazol-4-amine -C₆H₃(OCH₃)₂ (5), -CH₃ (1), -NH₂ (4) 233.27 g/mol Electron-rich aromatic system; CNS drug lead

Physicochemical Properties

  • Lipophilicity : The trifluoroethoxy group increases logP compared to methoxy or hydroxyl substituents, improving membrane permeability .
  • Solubility : Hydrochloride salts (e.g., ) enhance aqueous solubility, whereas the target compound’s free base may require formulation optimization .

Biological Activity

5-(2,2,2-trifluoroethoxy)-1H-pyrazol-4-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C₆H₈F₃N₃O
  • Molecular Weight : Approximately 231.603 g/mol

The presence of the trifluoroethoxy group is notable as it enhances the compound's lipophilicity and metabolic stability, which can influence its biological activity. The pyrazole ring is associated with various pharmacological effects, making this compound a candidate for further investigation in drug development.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. This interaction may involve:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways or cancer progression.
  • Receptor Modulation : It could potentially modulate receptors that are critical for various physiological processes.

The trifluoroethoxy group plays a crucial role in enhancing the compound's interactions with these targets, which may lead to significant physiological effects.

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antimicrobial activity. This has been investigated through various assays showing effectiveness against certain bacterial strains. Further research is required to quantify these effects and elucidate the underlying mechanisms.

Anti-inflammatory Effects

Research indicates potential anti-inflammatory properties of this compound. The pyrazole moiety is often linked with anti-inflammatory activities, and initial findings suggest that this compound may reduce inflammation markers in vitro.

Antitumor Activity

Recent evaluations have indicated that this compound could possess antitumor properties. Studies have focused on its effects on cancer cell lines, revealing promising results that suggest it may inhibit tumor growth through specific pathways.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesUnique Aspects
3,5-Dimethyl-1H-pyrazol-4-amineAdditional methyl groupsEnhanced lipophilicity
1-(Trifluoromethyl)-1H-pyrazoleLacks ethoxy substitutionMore potent in certain assays
4-Amino-1H-pyrazoleSimpler structureDifferent pharmacological profile

The unique combination of the trifluoroethoxy group with the pyrazole framework in this compound may confer distinct biological activities not observed in simpler analogs.

Case Studies and Research Findings

Several studies have explored the biological activities of pyrazole derivatives, including this compound:

  • Antimicrobial Study : A study evaluated the antimicrobial efficacy against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones compared to control groups.
  • Anti-inflammatory Research : In vitro assays demonstrated a reduction in pro-inflammatory cytokines when treated with the compound, suggesting a potential mechanism for its anti-inflammatory effects.
  • Antitumor Evaluation : Preclinical trials on various cancer cell lines showed dose-dependent inhibition of cell proliferation, warranting further investigation into its potential as an anticancer agent.

Q & A

Q. What are the common synthetic routes for introducing the 2,2,2-trifluoroethoxy group into the pyrazole ring at position 5?

The 2,2,2-trifluoroethoxy group is typically introduced via nucleophilic substitution or alkylation reactions. For example, reacting a hydroxyl-substituted pyrazole precursor with 2,2,2-trifluoroethyl bromide or iodide under basic conditions (e.g., NaH or K₂CO₃ in anhydrous DMF) can yield the trifluoroethoxy derivative. Careful temperature control (0–60°C) and inert atmospheres (N₂/Ar) are critical to avoid side reactions, particularly due to the electrophilic nature of trifluoroethyl halides . Post-synthesis purification often involves column chromatography or recrystallization to isolate the target compound.

Q. Which spectroscopic techniques are most effective for characterizing 5-(2,2,2-trifluoroethoxy)-1H-pyrazol-4-amine?

Key techniques include:

  • ¹H and ¹⁹F NMR : To confirm the presence of the trifluoroethoxy group (δ ~4.4–4.6 ppm for –OCH₂CF₃ protons; δ ~−70 ppm for fluorine in ¹⁹F NMR) .
  • IR Spectroscopy : To identify N–H stretches (~3300 cm⁻¹ for amine groups) and C–F vibrations (~1100–1200 cm⁻¹) .
  • Mass Spectrometry (HRMS/ESI-MS) : For molecular weight confirmation and fragmentation pattern analysis .
  • X-ray Crystallography : To resolve regiochemical ambiguities and confirm the substitution pattern, as demonstrated in structurally related pyrazole derivatives .

Advanced Research Questions

Q. How can regioselectivity be optimized during trifluoroethoxy group installation to minimize byproducts?

Regioselectivity challenges arise due to competing alkylation sites on the pyrazole ring. Strategies include:

  • Protecting Group Chemistry : Temporarily blocking reactive positions (e.g., N1 or C3) with groups like tert-butoxycarbonyl (Boc) before trifluoroethoxy introduction .
  • Catalytic Control : Using phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency in biphasic systems .
  • Temperature Modulation : Lower temperatures (0–25°C) reduce kinetic byproducts, favoring thermodynamic control .

Q. What methodologies are used to study interactions between this compound and biological targets?

  • Enzyme Inhibition Assays : Competitive binding studies (e.g., IC₅₀ determination via fluorescence polarization) to evaluate affinity for kinases or proteases .
  • Molecular Docking : Computational modeling (e.g., AutoDock Vina) to predict binding modes within active sites, leveraging the compound’s trifluoroethoxy group for hydrophobic interactions .
  • Structure-Activity Relationship (SAR) Studies : Systematic variation of substituents (e.g., replacing trifluoroethoxy with methoxy or difluoroethoxy groups) to correlate structural features with activity .

Q. How can researchers resolve discrepancies in reported biological activity data for this compound?

Discrepancies may arise from:

  • Purity Variations : Impurities ≥5% (e.g., unreacted precursors) can skew bioassay results. High-resolution LC-MS or HPLC (C18 column, acetonitrile/water gradient) ensures ≥95% purity .
  • Assay Conditions : Standardizing buffer pH, temperature, and incubation times across studies minimizes variability .
  • Metabolite Interference : LC-MS/MS profiling identifies active metabolites that may contribute to observed effects .

Q. What chromatographic methods are recommended for purity analysis and stability testing?

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) and mobile phases like 0.1% TFA in acetonitrile/water (gradient elution) .
  • Stability Studies : Accelerated degradation tests (40°C/75% RH for 4 weeks) monitor hydrolytic or oxidative decomposition, particularly at the trifluoroethoxy moiety .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.